molecular formula C22H24N2O6 B12777216 1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine CAS No. 101623-22-7

1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine

Cat. No.: B12777216
CAS No.: 101623-22-7
M. Wt: 412.4 g/mol
InChI Key: OZNONYNDBLHCLF-ROUUACIJSA-N
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Description

1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine is a synthetic compound known for its applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine typically involves the condensation of L-phenylalanine methyl ester with N-(phenylacetyl)-L-alpha-aspartyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves enzymatic and chemical methods. A novel route for its production includes the enzymatic production of alpha-L-aspartyl-L-phenylalanine beta-methylester from L-aspartic acid dimethylester and L-phenylalanine by alpha-amino acid ester acyl transferase . This method is advantageous due to its efficiency and higher yield compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydroxide ions in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine involves its interaction with specific molecular targets and pathways. It is known to interact with the L-type amino acid transporter 1 (LAT1), which facilitates its transport across biological membranes . This interaction is crucial for its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine is unique due to its specific combination of phenylacetyl and aspartyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

101623-22-7

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxo-3-[(2-phenylacetyl)amino]butanoic acid

InChI

InChI=1S/C22H24N2O6/c1-30-22(29)18(12-15-8-4-2-5-9-15)24-21(28)17(14-20(26)27)23-19(25)13-16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t17-,18-/m0/s1

InChI Key

OZNONYNDBLHCLF-ROUUACIJSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)CC2=CC=CC=C2

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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